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molecular formula C25H23N3O4S B1669643 CS-2100

CS-2100

Cat. No. B1669643
M. Wt: 461.5 g/mol
InChI Key: DWVJASHDNJMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687491B2

Procedure details

The title compound (0.15 g) was synthesized in a yield of 86% as a white crystalline solid using by conducting the similar reaction to that mentioned in Example 3 (3e) using methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate (0.180 g, 0.39 mmol) that was obtained in Example 13 (13b) and a 1N aqueous solution of sodium hydroxide (1.2 ml, 1.2 mmol).
[Compound]
Name
Example 3 ( 3e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 13 ( 13b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:26][N:27]2[CH2:30][CH:29]([C:31]([O:33]C)=[O:32])[CH2:28]2)[S:6][C:7]=1[C:8]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:15][CH:14]=2)[O:10][N:9]=1)[CH3:2].[OH-].[Na+]>>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:26][N:27]2[CH2:30][CH:29]([C:31]([OH:33])=[O:32])[CH2:28]2)[S:6][C:7]=1[C:8]1[N:12]=[C:11]([C:13]2[CH:14]=[CH:15][C:16]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:17][CH:18]=2)[O:10][N:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Example 3 ( 3e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate
Quantity
0.18 g
Type
reactant
Smiles
C(C)C=1C=C(SC1C1=NOC(=N1)C1=CC=C(C=C1)OC1=CC=CC=C1)CN1CC(C1)C(=O)OC
Step Three
Name
Example 13 ( 13b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(SC1C1=NOC(=N1)C1=CC=C(C=C1)OC1=CC=CC=C1)CN1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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